4-bromo-3-méthoxybenzoate de méthyle

Vue d'ensemble

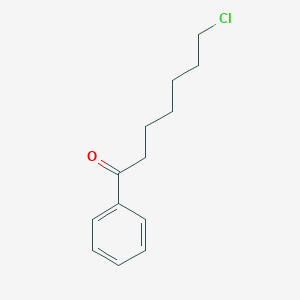

Description

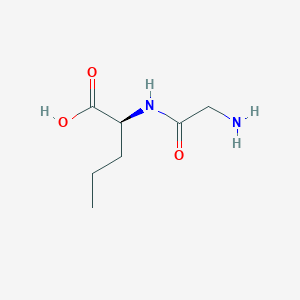

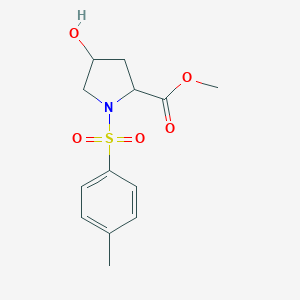

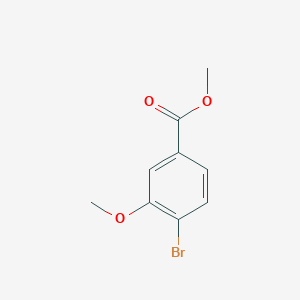

Methyl 4-bromo-3-methoxybenzoate is a chemical compound that is part of a broader class of substances known as methoxybenzoates. These compounds have been extensively studied due to their various applications in fields such as pharmaceuticals, cosmetics, and organic synthesis. The methoxy and bromo substituents on the benzene ring influence the chemical and physical properties of these compounds, making them interesting subjects for research.

Synthesis Analysis

The synthesis of methyl 4-bromo-3-methoxybenzoate involves multiple steps, starting from simpler brominated compounds. For instance, a related compound, methyl 4-bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving a high purity of 99.8% . Another related synthesis involved the condensation of methyl 4-bromobenzoate with iso-vanilline, with the optimization of reaction conditions such as catalysts and condensing agents .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-bromo-3-methoxybenzoate has been determined using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Additionally, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid was analyzed, showing dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions .

Chemical Reactions Analysis

Methyl 4-bromo-3-methoxybenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, a structurally related compound, reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . The bromination, nitration, and other substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have also been investigated, demonstrating the reactivity of the methoxy and bromo substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoates, including methyl 4-bromo-3-methoxybenzoate, are influenced by their molecular structure. Thermochemical studies have been conducted to determine properties such as combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase . Quantum chemical calculations have been used to analyze molecular structures, vibrational frequencies, and other properties, providing insights into the behavior of these molecules [3, 10].

Applications De Recherche Scientifique

Synthèse organique

4-bromo-3-méthoxybenzoate de méthyle: est un bloc de construction précieux en synthèse organique. Il peut être utilisé pour introduire le motif 4-bromo-3-méthoxyphényle dans des molécules plus grandes. Ce composé est particulièrement utile dans la synthèse de molécules complexes en raison de son groupe bromométhyle réactif, qui peut subir d'autres transformations telles que les réactions de couplage de Suzuki .

Chimie médicinale

En chimie médicinale, This compound sert de précurseur pour la synthèse de divers produits pharmaceutiques. Sa structure se prête à des modifications qui peuvent conduire au développement de nouveaux médicaments avec des applications thérapeutiques potentielles, en particulier dans le domaine de l'oncologie où les composés halogénés sont souvent explorés pour leurs propriétés anticancéreuses .

Science des matériaux

Ce composé trouve des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques. L'atome de brome dans This compound peut être utilisé pour le fixer aux chaînes polymères, modifiant ainsi les propriétés électroniques du matériau, ce qui est essentiel pour créer des dispositifs électroniques organiques efficaces .

Catalyse

This compound: peut agir comme un ligand dans les systèmes catalytiques. Son groupe méthoxy peut se coordonner aux centres métalliques, formant des complexes qui sont utilisés comme catalyseurs dans diverses réactions chimiques, notamment les processus d'addition oxydante et d'élimination réductrice qui sont fondamentaux dans les réactions de couplage croisé .

Recherche agrochimique

En recherche agrochimique, les dérivés de This compound sont étudiés pour leur utilisation potentielle comme herbicides ou pesticides. L'atome de brome permet une fonctionnalisation facile, créant des composés qui peuvent interagir avec des cibles biologiques dans les ravageurs et les mauvaises herbes .

Produits chimiques photographiques

La teneur en brome de This compound en fait un candidat pour une utilisation dans la synthèse de produits chimiques photographiques. Les composés bromés sont souvent utilisés dans les matériaux sensibles à la lumière en raison de leur capacité à former des cristaux d'halogénure d'argent, qui sont essentiels aux procédés photographiques traditionnels .

Additifs pour polymères

En tant qu'additif pour polymères, This compound peut être incorporé dans des polymères pour modifier leurs propriétés physiques. Par exemple, il peut être utilisé pour augmenter la résistance au feu d'un polymère en introduisant du brome, ce qui contribue à inhiber le processus de combustion .

Industrie des arômes et des parfums

Enfin, This compound peut être utilisé dans l'industrie des arômes et des parfums. Sa structure de méthoxybenzoate est similaire à celle de composés qui ont des qualités aromatiques, et il peut être utilisé comme intermédiaire dans la synthèse de composés qui confèrent des odeurs ou des saveurs particulières .

Safety and Hazards

“Methyl 4-bromo-3-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with appropriate safety measures.

Propriétés

IUPAC Name |

methyl 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDKHRGIJWOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561758 | |

| Record name | Methyl 4-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17100-63-9 | |

| Record name | Methyl 4-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is methyl 4-bromo-3-methoxybenzoate utilized in the synthesis of carbazole alkaloids like Murrayanine and Mukonine?

A1: Methyl 4-bromo-3-methoxybenzoate serves as a crucial starting material in the synthesis of Murrayanine and Mukonine. [] The synthesis relies on a regioselective Buchwald coupling reaction, where methyl 4-bromo-3-methoxybenzoate reacts with aniline. This coupling reaction forms a biaryl compound, which is a key intermediate in the multi-step synthesis of the target carbazole alkaloids. Subsequent transformations, including oxidative coupling and cyclization, ultimately lead to the formation of Murrayanine and Mukonine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.